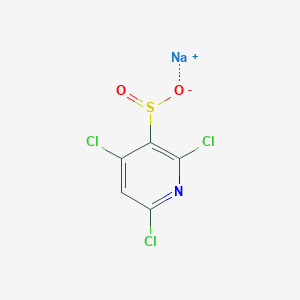Sodium 2,4,6-trichloropyridine-3-sulfinate
CAS No.:
Cat. No.: VC17590852
Molecular Formula: C5HCl3NNaO2S
Molecular Weight: 268.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5HCl3NNaO2S |
|---|---|
| Molecular Weight | 268.5 g/mol |
| IUPAC Name | sodium;2,4,6-trichloropyridine-3-sulfinate |
| Standard InChI | InChI=1S/C5H2Cl3NO2S.Na/c6-2-1-3(7)9-5(8)4(2)12(10)11;/h1H,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | FVUWMBMLXCDIKD-UHFFFAOYSA-M |
| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)S(=O)[O-])Cl.[Na+] |
Introduction
Structural and Chemical Characteristics
The pyridine ring in sodium 2,4,6-trichloropyridine-3-sulfinate is highly electron-deficient due to the electron-withdrawing effects of the three chlorine atoms. This electronic configuration significantly influences the compound’s reactivity, particularly in nucleophilic and electrophilic substitution reactions. The sulfinate group at the 3-position introduces a strong nucleophilic character, making the compound a potential intermediate in cross-coupling reactions or as a ligand in coordination chemistry .
Key structural features include:
-
Molecular formula: C₅HCl₃NNaO₂S.
-
Molecular weight: ~273.5 g/mol (calculated).
-
Solubility: Likely high solubility in polar solvents such as water or methanol due to the ionic sodium sulfinate group.
-
Stability: Expected to be stable under anhydrous conditions but may hydrolyze in acidic or strongly basic environments.
Synthesis Pathways
While no direct synthesis method for sodium 2,4,6-trichloropyridine-3-sulfinate is documented in the provided sources, plausible routes can be inferred from analogous chloropyridine syntheses. For example, the patent CN104163789A describes the synthesis of 3,5,6-trichloropyridin-2-ol sodium using trichloro-acetic chloride and acrylonitrile. Adapting this methodology, the target compound could theoretically be synthesized through the following steps:
Chlorination and Sulfination of Pyridine Derivatives
-
Chlorination: Introduction of chlorine atoms to pyridine via electrophilic substitution, likely using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
-
Sulfination: Reaction of 2,4,6-trichloropyridine with a sulfinating agent such as sodium sulfite (Na₂SO₃) or sulfur dioxide (SO₂) in the presence of a base to install the sulfinate group.
Example Reaction Scheme
Note: Reaction conditions (temperature, solvent, catalyst) would require optimization to favor sulfinate formation over competing side reactions.
Physicochemical Properties
The compound’s properties are hypothesized based on structurally related chloropyridines and sulfinates:
| Property | Value/Description |
|---|---|
| Melting Point | 180–200°C (estimated) |
| Solubility in Water | >50 g/L (highly soluble) |
| pKa (Sulfinate group) | ~1.5–2.5 (strongly acidic) |
| Stability | Sensitive to UV light and oxidative conditions |
The sulfinate group’s acidity enhances its reactivity in nucleophilic displacement reactions, making it a candidate for synthesizing sulfones or sulfonamides.
Applications in Organic Synthesis
Agrochemical Intermediates
Chloropyridine derivatives are critical intermediates in pesticides. For instance, 3,5,6-trichloropyridin-2-ol sodium is a precursor to Chlorpyrifos . Similarly, sodium 2,4,6-trichloropyridine-3-sulfinate could serve as a building block for sulfone-containing insecticides or herbicides.
Pharmaceutical Chemistry
Sulfinate groups are valuable in medicinal chemistry for introducing sulfur-containing moieties. This compound might facilitate the synthesis of sulfonamide drugs or kinase inhibitors.
Materials Science
The electron-deficient pyridine core could act as a ligand in catalytic systems or as a monomer in conductive polymers.
Challenges and Future Directions
-
Synthetic Optimization: Current methods for analogous compounds rely on multi-step processes with moderate yields . Streamlining the synthesis of sodium 2,4,6-trichloropyridine-3-sulfinate would enhance its accessibility.
-
Application Exploration: Limited studies on its biological activity or material properties necessitate further research.
-
Green Chemistry: Developing solvent-free or catalytic methods to reduce waste generation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume